molecular formula C5H6BrN B2602511 2-Bromo-2-cyclopropylacetonitrile CAS No. 1551295-22-7

2-Bromo-2-cyclopropylacetonitrile

Cat. No.: B2602511
CAS No.: 1551295-22-7
M. Wt: 160.014
InChI Key: VQBHWDFLINNKOF-UHFFFAOYSA-N
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Description

2-Bromo-2-cyclopropylacetonitrile is an organic compound with the molecular formula C5H6BrN and a molecular weight of 160.01 g/mol . It is a brominated nitrile, characterized by the presence of a bromine atom and a nitrile group attached to a cyclopropyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2-cyclopropylacetonitrile can be synthesized through the bromination of cyclopropylacetonitrile. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-2-cyclopropylacetonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines (NH2-), or alkoxides (RO-).

    Reduction Reactions: The nitrile group in this compound can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed:

    Substitution: Formation of substituted nitriles or amines.

    Reduction: Formation of cyclopropylmethylamine.

    Oxidation: Formation of cyclopropylacetic acid or other oxidized derivatives.

Scientific Research Applications

2-Bromo-2-cyclopropylacetonitrile is used in various scientific research applications due to its reactivity and functional groups. Some of its applications include:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-2-cyclopropylacetonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom and nitrile group make it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

2-Bromo-2-cyclopropylacetonitrile can be compared with other brominated nitriles and cyclopropyl-containing compounds. Some similar compounds include:

    2-Bromoacetonitrile: Similar in structure but lacks the cyclopropyl ring, making it less sterically hindered.

    Cyclopropylacetonitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-2-cyclopropylacetonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

The uniqueness of this compound lies in its combination of a bromine atom and a cyclopropyl ring, which imparts specific reactivity and steric properties that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

2-bromo-2-cyclopropylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN/c6-5(3-7)4-1-2-4/h4-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBHWDFLINNKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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